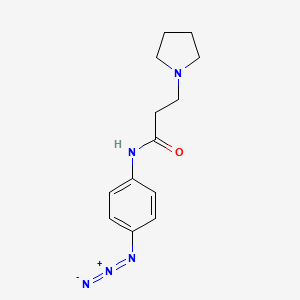

n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide

Description

n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is a synthetic small molecule characterized by a pyrrolidine-substituted propanamide backbone linked to a 4-azidophenyl group. The pyrrolidine moiety contributes to the molecule’s basicity and may enhance solubility in polar solvents.

Properties

CAS No. |

921201-92-5 |

|---|---|

Molecular Formula |

C13H17N5O |

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-(4-azidophenyl)-3-pyrrolidin-1-ylpropanamide |

InChI |

InChI=1S/C13H17N5O/c14-17-16-12-5-3-11(4-6-12)15-13(19)7-10-18-8-1-2-9-18/h3-6H,1-2,7-10H2,(H,15,19) |

InChI Key |

NROAMANHTUPYJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves multiple steps:

Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.

Amide Bond Formation: The propanamide linkage can be formed by reacting the azide-containing intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

Pyrrolidine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.

Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Reduction: Hydrogen gas and palladium on carbon are typical reagents for reducing the azide group.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the azide group.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Resulting from the reduction of the azide group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

Biology: Employed in bioorthogonal labeling and imaging techniques.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is primarily based on the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is harnessed in bioorthogonal reactions, where the compound can label biomolecules without interfering with biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide with structurally or functionally related compounds, focusing on molecular features, pharmacological profiles, and research applications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Divergence and Reactivity :

- The azidophenyl derivative’s defining feature is its azide group, which contrasts with the fluoroindolinyl group in the FLT3 inhibitor . The azide enables bioorthogonal reactions but may reduce metabolic stability compared to halogenated or fused-ring systems.

- The nitrophenyl analog shares a similar propanamide-pyrrolidine scaffold but lacks the azide’s click chemistry utility, instead serving as a precursor in synthetic pathways.

Pharmacological Profiles: The FLT3 inhibitor exhibits superior drug-like properties, including enhanced solubility (LogP = 2.1) and oral bioavailability (>60% in murine models), attributed to its fluorinated indolinyl moiety and planar fused-ring system .

Research Applications :

- The FLT3 inhibitor has demonstrated efficacy in FLT3-ITD-positive acute myeloid leukemia (AML), with in vivo studies showing tumor regression at 10 mg/kg doses .

- The azidophenyl derivative’s applications remain speculative but could involve chemical biology (e.g., target identification via photo-crosslinking) rather than direct therapeutic use.

Biological Activity

n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C14H19N5O

- Molecular Weight : 263.34 g/mol

- CAS Number : 71423802

Synthesis

The synthesis of this compound involves several key steps, including:

- Formation of the Azide Group : The introduction of the azide group at the para position of the phenyl ring is crucial for the compound's reactivity.

- Pyrrolidine Attachment : The pyrrolidine moiety is incorporated through a coupling reaction with appropriate precursors.

- Purification : The final product is purified using silica gel chromatography to achieve the desired purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in cancer cells. Studies suggest that it may inhibit key signaling pathways involved in tumor growth and survival.

Key Mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been shown to interfere with pathways that promote tumorigenesis, such as those involving chromatin remodeling and DNA repair mechanisms.

- Induction of Apoptosis : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Biological Evaluations

Several studies have evaluated the biological activity of this compound across various cancer cell lines. Below is a summary table illustrating its efficacy:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 (Liver Cancer) | 5.2 | Apoptosis induction |

| MCF7 (Breast Cancer) | 4.8 | Inhibition of proliferation |

| SW1116 (Colon Cancer) | 6.0 | Disruption of signaling pathways |

| BGC823 (Gastric Cancer) | 3.5 | Induction of cell cycle arrest |

Case Studies

- Antitumor Activity in Mice Models : In vivo studies demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, suggesting its potential as a therapeutic agent.

- Synergistic Effects with Other Drugs : Research indicates that this compound exhibits synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy and reducing resistance.

Discussion

The findings surrounding this compound highlight its promising role as an anticancer agent. The ability to induce apoptosis and inhibit critical oncogenic pathways positions it as a candidate for further development in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.